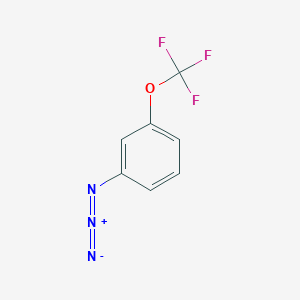

1-Azido-3-(trifluoromethoxy)benzene

Description

Significance of Aryl Azides with Fluorinated Substituents in Contemporary Organic Chemistry

Aryl azides containing fluorinated substituents are of significant interest in modern organic chemistry due to the unique properties conferred by the fluorine atoms. nih.gov Fluorine's high electronegativity and relatively small size make it a valuable substituent for modifying the electronic properties of a molecule without introducing significant steric hindrance. nih.gov This has led to the development of multifluorinated aryl azides for advanced bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov

The applications of these compounds are extensive and include:

"Click" Chemistry: Fluorinated organic azides are key building blocks in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com This reaction's reliability has made it a staple in combinatorial chemistry and drug discovery. sigmaaldrich.comwikipedia.org

Bioorthogonal Reactions: Researchers have utilized multifluorinated aryl azides to develop improved fluorescent probes for detecting molecules like hydrogen sulfide (B99878) (H₂S). nih.gov They also enable rapid strain-promoted azide-alkyne cycloaddition (SPAAC) and non-hydrolytic Staudinger reactions, which are crucial for labeling biomolecules. nih.gov

Medicinal Chemistry and Drug Design: The introduction of fluorine or fluorine-containing groups like trifluoromethyl can enhance a drug candidate's metabolic stability and lipophilicity. sigmaaldrich.comnih.gov For instance, replacing a methyl group with a trifluoromethyl group has been shown to suppress N-dealkylation in a checkpoint kinase 1 (CHK1) inhibitor while maintaining its activity. sigmaaldrich.com Fluorinated groups can also lower the pKa of nearby functional groups, which is a valuable strategy in drug design. sigmaaldrich.com

¹⁹F NMR Probes: The presence of magnetically equivalent fluorine atoms allows these compounds to be used as ¹⁹F NMR-sensitive probes for studying small molecules and large biomolecules like peptides and proteins. sigmaaldrich.com

Material Science: Perfluorophenyl azides (PFPAs) are used as coupling agents for surface functionalization and the synthesis of nanomaterials. nih.govacs.org They can form stable covalent bonds with a wide range of materials, including polymers, oxides, and metals, upon activation by light, heat, or electrons. nih.govacs.org

Overview of Research Trajectories for 1-Azido-3-(trifluoromethoxy)benzene (B6256810) and Related Fluorinated Azidobenzene Derivatives

Research into this compound and its fluorinated relatives has followed several key trajectories, primarily exploring their synthesis and application as versatile chemical tools. beilstein-institut.de Initially considered chemical curiosities, the study of their stability and unique reactivity has expanded their use as valuable building blocks. beilstein-institut.de

Key research areas include:

Photoaffinity Labeling: Fluorinated aryl azides have been studied for their potential in photoaffinity labeling, a technique used to identify binding partners of a molecule of interest. nih.gov Laser flash photolysis studies have shown that the placement of fluorine atoms on the aryl ring can influence the reactivity of the photogenerated nitrene intermediate, which is crucial for designing effective labeling reagents. nih.gov Specifically, ortho-difluorination can slow down the undesired ring expansion of the nitrene, allowing it to be trapped by other molecules. nih.gov

Surface Functionalization: A significant area of research involves using perfluorophenyl azides (PFPAs) as heterobifunctional coupling agents. nih.govacs.orgresearchgate.net These molecules possess a photoactivatable azide (B81097) group and another functional group that can be tailored for specific applications. nih.govacs.org This allows for the covalent attachment of molecules to a variety of surfaces, a process that is fundamental in creating functional materials and biomedical devices. nih.govacs.org

Synthesis of Heterocycles: Fluorinated azides are precursors for synthesizing novel nitrogen-containing heterocyclic compounds. beilstein-institut.denih.gov These structures are of great interest in medicinal chemistry and materials science. For example, the reaction of certain fluorinated building blocks with sodium azide can lead to the formation of triazoles or isoxazoles, depending on the reaction conditions. nih.gov

Role of the Trifluoromethoxy Group in Modulating Reactivity and Applications of Aryl Azides

The trifluoromethoxy (-OCF₃) group is a powerful modulator of molecular properties due to its strong electron-withdrawing nature and high lipophilicity. When attached to an aryl azide, it significantly influences the compound's reactivity and potential applications.

The primary effects of the trifluoromethoxy group include:

Electronic Effects: As a strong electron-withdrawing group, the -OCF₃ substituent decreases the electron density of the aromatic ring. This electronic perturbation affects the reactivity of the azide group, influencing its participation in reactions like cycloadditions and its behavior upon photolysis to form a nitrene.

Increased Lipophilicity and Metabolic Stability: In the context of medicinal chemistry, the incorporation of a trifluoromethoxy group often leads to increased lipophilicity, which can improve a molecule's ability to cross cell membranes. sigmaaldrich.com It can also enhance metabolic stability, leading to a longer biological half-life. nih.gov

Modulation of Reaction Pathways: The electron-withdrawing nature of the trifluoromethoxy group can influence the outcome of chemical reactions. For example, in reactions involving ynones, the presence of an electron-withdrawing group on the aryl ring can favor the formation of certain products over others. nih.gov While not directly mentioning the trifluoromethoxy group, studies on the related trifluoromethyl group show its compatibility with various reaction conditions, such as in organocatalytic halo-cycloetherification, highlighting the utility of such fluorinated groups in complex syntheses. acs.org

Table of Research Findings for Fluorinated Aryl Azides

| Research Area | Key Finding | Significance | Reference |

|---|---|---|---|

| Bioorthogonal Chemistry | Multifluorinated aryl azides enable faster strain-promoted azide-alkyne cycloadditions (SPAAC). | Improves the efficiency of labeling biomolecules in living systems. | nih.gov |

| Medicinal Chemistry | The trifluoromethyl group can suppress N-dealkylation, enhancing metabolic stability. | Offers a strategy to improve the pharmacokinetic properties of drug candidates. | sigmaaldrich.com |

| Photoaffinity Labeling | Ortho-fluorine substituents on aryl azides can retard the ring expansion of photogenerated singlet nitrenes. | Allows for more efficient trapping of the reactive nitrene, leading to better labeling reagents. | nih.gov |

| Material Science | Perfluorophenyl azides (PFPAs) act as versatile coupling agents for surface functionalization. | Enables the covalent modification of a wide range of material surfaces for various applications. | nih.govacs.org |

| Synthetic Chemistry | Fluorinated azides are precursors to novel nitrogen heterocycles. | Provides access to new chemical structures with potential applications in life and material sciences. | beilstein-institut.de |

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-3-1-2-5(4-6)12-13-11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIFSALGGJYMEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 1 Azido 3 Trifluoromethoxy Benzene

Established Synthetic Routes to Azidobenzene Derivatives

Traditional methods for synthesizing aryl azides have been refined over decades and remain fundamental in organic chemistry. These routes are characterized by their reliability and well-understood mechanisms.

Nucleophilic substitution is a primary and versatile strategy for the synthesis of aromatic azides. benthamdirect.com This approach generally involves the displacement of a suitable leaving group on the aromatic ring by an azide (B81097) nucleophile. The most common precursor for this transformation is an aromatic amine, which is first converted into a more reactive diazonium salt.

The classical route begins with the diazotization of an aromatic amine, in this case, 3-(trifluoromethoxy)aniline. This reaction is typically carried out at low temperatures in the presence of a strong acid and a nitrite source, such as sodium nitrite, to form the corresponding arenediazonium salt. benthamdirect.comorganic-chemistry.org This intermediate is then treated with an azide source, commonly sodium azide (NaN₃), to yield the final aryl azide product. benthamdirect.com The use of arenediazonium tosylates has been shown to produce aromatic azides in high yields at room temperature in water, offering a simple, metal-free, and clean synthesis. organic-chemistry.orgorganic-chemistry.org

The azide ion (N₃⁻) is an excellent nucleophile for Sɴ2 reactions and can also participate in nucleophilic acyl substitution. masterorganicchemistry.com This high nucleophilicity allows for the efficient displacement of leaving groups on various substrates. masterorganicchemistry.com

Table 1: Nucleophilic Substitution for Aryl Azide Synthesis

| Precursor | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Aromatic Amines | NaNO₂, Strong Acid, NaN₃ | Arenediazonium Salt | Well-established, versatile, requires low temperatures. benthamdirect.com |

Direct C-H azidation represents a more modern and atom-economical approach, avoiding the need for pre-functionalized substrates like amines or halides. rsc.org These methods involve the direct introduction of an azide group onto the aromatic C-H bond, often facilitated by a metal catalyst.

Various azide sources can be employed, including azido-benziodoxolone (Zhdankin reagent) and trimethylsilyl azide (TMSN₃). rsc.org For example, copper-catalyzed reactions of aromatic amines with azido-benziodoxolone can furnish ortho-azido anilines. rsc.org Rhodium(III)-catalyzed direct ortho-amidation of azobenzenes with sulfonyl azides has also been demonstrated as a route to sterically hindered ortho-substituted azobenzene derivatives. acs.org While powerful, the regioselectivity of direct C-H functionalization can be a challenge and is often directed by existing functional groups on the aromatic ring. For 1-Azido-3-(trifluoromethoxy)benzene (B6256810), the directing effects of the trifluoromethoxy group would be a critical consideration.

Advanced and Green Synthesis Strategies for Enhanced Efficiency and Safety

Concerns over the hazardous and potentially explosive nature of some azide compounds and intermediates have driven the development of advanced and greener synthetic methodologies. nih.govacs.org These strategies focus on improving reaction safety, minimizing waste, and enhancing process efficiency.

Photochemistry offers a unique pathway for the synthesis and transformation of aryl azides. beilstein-journals.orgsu.se The photolysis of aryl azides generates highly reactive nitrene intermediates, which can then undergo various reactions, including ring expansion to form azepines. beilstein-journals.org While often used to react aryl azides, photochemical methods can be part of a broader synthetic strategy. su.se For instance, visible-light-induced tandem photolysis of areneazo-2-(2-nitro)propanes can generate aryl azide intermediates in situ under mild conditions. researchgate.net Irradiation of aryl azides with UV-vis light can also lead to the formation of azoarenes. acs.org The precise control of reaction conditions is crucial to guide the pathway of these high-energy intermediates and achieve the desired product. beilstein-journals.orgsu.se

Continuous flow chemistry and microreactor technology have emerged as powerful tools for safely handling hazardous reactions, including the synthesis of organic azides. nih.govmdpi.combeilstein-journals.org By performing reactions in a continuous stream within small-volume reactors, these technologies offer superior control over reaction parameters like temperature and mixing, and significantly reduce the accumulation of potentially explosive intermediates. nih.govthieme-connect.com

This approach is particularly advantageous for azide synthesis, minimizing risks associated with toxic and explosive compounds like hydrazoic acid. acs.org Flow chemistry enables the safe on-demand synthesis of intermediates, which can be immediately used in subsequent reaction steps in a "telescoped" process. nih.gov For example, a two-step flow process for converting a mesylate into an amine involved a high-temperature continuous azidation followed directly by a Staudinger reduction, avoiding the isolation of the energetic alkyl azide intermediate. thieme-connect.com Novel methods have been developed for the functionalization of aryl azides through the generation of organolithium species in flow microreactors. researchgate.netnih.gov

Table 2: Continuous Flow vs. Batch Processing for Azide Synthesis

| Feature | Continuous Flow / Microreactor | Batch Processing |

|---|---|---|

| Safety | Enhanced; minimizes accumulation of hazardous intermediates. nih.govacs.org | Higher risk due to large volumes of reactive materials. |

| Heat Transfer | Excellent; large surface-area-to-volume ratio. mdpi.com | Can be inefficient, leading to hotspots. |

| Mixing | Rapid and efficient. mdpi.commdpi.com | Can be slow and non-uniform. |

| Scalability | Achieved by running the reactor for longer periods ("scaling out"). beilstein-journals.org | Often requires significant process redevelopment. |

| Process Control | Precise control over temperature, pressure, and residence time. beilstein-journals.orgmdpi.com | Less precise control. |

Phase-transfer catalysis (PTC) is an effective technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.org In the context of azide synthesis, PTC can be used to transport the azide anion from an aqueous solution into an organic solvent where the aromatic substrate is dissolved. crdeepjournal.org

Derivatization Strategies for Precursors to this compound

The efficiency of the synthesis of this compound can be influenced by the strategic derivatization of its primary precursor, 3-(trifluoromethoxy)aniline. The presence of the electron-withdrawing trifluoromethoxy group can impact the stability of the intermediate diazonium salt, which is a critical component of the Sandmeyer reaction. doubtnut.com To mitigate potential challenges and enhance reaction outcomes, several derivatization strategies can be employed.

One common approach involves the protection of the amino group of the aniline precursor. This strategy is particularly useful when dealing with anilines that possess electron-withdrawing substituents. The introduction of a protecting group can modulate the electronic properties of the aniline, potentially leading to a more stable diazonium salt intermediate and a cleaner subsequent reaction with the azide source.

A frequently utilized protecting group for anilines is the tert-butoxycarbonyl (Boc) group. The protection of 3-(trifluoromethoxy)aniline would involve its reaction with di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield tert-butyl (3-(trifluoromethoxy)phenyl)carbamate. Following the diazotization and azidation steps, the Boc group can be readily removed under acidic conditions to yield the final product, this compound. This approach has been noted to be beneficial in reactions involving anilines with trifluoromethyl groups, suggesting its applicability to the trifluoromethoxy-substituted analogue.

Another potential derivatization strategy involves the modification of the reaction conditions for the diazotization step itself, without covalently modifying the aniline precursor. This can include the use of different acid and nitrite sources to generate the nitrous acid in situ. For instance, instead of the traditional sodium nitrite and hydrochloric acid, other reagents such as tert-butyl nitrite (t-BuONO) in combination with an organic acid can be used. These alternative conditions can sometimes offer better control over the reaction and minimize side product formation, especially with less reactive anilines.

Table 1: Derivatization Strategies for Precursors to this compound

| Precursor Compound | Derivatization Strategy | Reagents | Purpose |

|---|---|---|---|

| 3-(Trifluoromethoxy)aniline | Amino Group Protection | Di-tert-butyl dicarbonate (Boc)₂O, Base | To increase the stability of the intermediate diazonium salt and improve reaction yield. |

| 3-(Trifluoromethoxy)aniline | Modification of Diazotization Conditions | tert-Butyl nitrite (t-BuONO), Organic Acid | To achieve milder reaction conditions and potentially reduce side product formation. |

Reactivity and Mechanistic Investigations of 1 Azido 3 Trifluoromethoxy Benzene

Azide (B81097) Functionality Reactivity Profiles and Transformations

The reactivity of 1-azido-3-(trifluoromethoxy)benzene (B6256810) is principally governed by its azide functional group. This group allows the molecule to participate in a range of chemical transformations, most notably 1,3-dipolar cycloadditions and thermal or photochemical decomposition to generate highly reactive nitrene intermediates. These reactions are fundamental in synthetic chemistry for the construction of complex molecules.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1,3-dipolar cycloadditions are powerful ring-forming reactions. In the context of this compound, the azide acts as a 1,3-dipole, reacting with various dipolarophiles, typically alkynes or alkenes, to form five-membered heterocyclic rings. wikipedia.org This class of reaction is central to the concept of "click chemistry," a term for reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.orgyoutube.comnih.govunife.it The reaction between an azide and an alkyne to form a 1,2,3-triazole is a prime example of a click reaction. wikipedia.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition. acs.orgnih.gov This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgyoutube.com The catalysis by copper(I) ions dramatically accelerates the reaction rate, allowing it to proceed under mild conditions, including at room temperature and in aqueous solutions. organic-chemistry.orgyoutube.comnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.org This method is widely used in various fields, including drug discovery and materials science, due to its reliability and specificity. nih.govresearchgate.net The general scheme for CuAAC involves the reaction of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. acs.org

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Phenylacetylene | Cu(I) | 1-(3-(Trifluoromethoxy)phenyl)-4-phenyl-1H-1,2,3-triazole |

This table presents a representative example of a CuAAC reaction. Specific reaction conditions and yields can vary based on the substrates and catalytic system used.

To circumvent the potential toxicity of the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govjpt.com This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) derivative to accelerate the cycloaddition with an azide. nih.govnih.govnih.gov The release of this strain in the transition state lowers the activation energy, allowing the reaction to proceed readily under physiological conditions. nih.govnih.gov While SPAAC is a powerful tool for bioconjugation, it can produce a mixture of regioisomers. nih.govnih.gov The reaction rate of SPAAC can be influenced by the substituents on both the azide and the cyclooctyne. nih.govchemrxiv.org

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Regioselectivity | High (typically 1,4-isomer) | Often yields mixtures of regioisomers |

| Biocompatibility | Limited by copper toxicity | High, used in living systems |

| Reaction Rate | Very fast | Generally slower than CuAAC |

In 1,3-dipolar cycloadditions, regioselectivity refers to the orientation of the dipole and dipolarophile in the product. In the thermal Huisgen cycloaddition between an azide and an unsymmetrical alkyne, a mixture of 1,4- and 1,5-regioisomers is often formed because the energy differences between the two possible transition states are small. organic-chemistry.org However, as mentioned, CuAAC provides excellent regiocontrol, leading specifically to the 1,4-isomer. organic-chemistry.org Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), on the other hand, selectively yield the 1,5-regioisomer. wikipedia.org The regioselectivity of these reactions can be influenced by electronic and steric factors of the reactants. researchgate.netnih.gov

Diastereoselectivity becomes important when new stereocenters are formed during the cycloaddition. The reaction's stereospecificity often retains the geometry of the dipolarophile. egyankosh.ac.in In the context of creating complex, three-dimensional structures, controlling the diastereoselectivity of the cycloaddition is crucial. mdpi.commdpi.com For instance, the cycloaddition of azides to chiral alkenes can lead to the formation of diastereomeric products, and the ratio of these products can be influenced by the reaction conditions and the nature of the substrates.

Thermal and Photochemical Decomposition Pathways: Nitrene Generation

Beyond cycloadditions, the azide group of this compound can be induced to decompose through the application of heat (thermolysis) or light (photolysis). wikipedia.org This decomposition process results in the extrusion of a molecule of nitrogen gas (N₂) and the formation of a highly reactive intermediate known as a nitrene. egyankosh.ac.inwikipedia.org Specifically, this compound would generate 3-(trifluoromethoxy)phenylnitrene.

The generation of nitrenes from azides is a common and effective method. wikipedia.org The initial product of this decomposition is typically the singlet nitrene, which can then relax to the more stable triplet ground state. wikipedia.org The use of a triplet sensitizer (B1316253) during photolysis can directly lead to the formation of the triplet nitrene. wikipedia.org

Nitrenes are the nitrogen analogs of carbenes and are highly electrophilic due to having only six valence electrons. wikipedia.org Their high reactivity makes them transient intermediates that are typically not isolated but are studied through their subsequent reactions. wikipedia.org The reactivity of the generated 3-(trifluoromethoxy)phenylnitrene would be characteristic of arylnitrenes.

Key reactions of nitrenes include:

C-H Insertion: Nitrenes can insert into carbon-hydrogen bonds to form new C-N bonds, a powerful transformation for functionalizing otherwise inert C-H bonds. egyankosh.ac.inwikipedia.org Singlet nitrenes typically react with retention of configuration. wikipedia.org

Aziridination: Reaction with alkenes can lead to the formation of aziridines, three-membered heterocyclic rings. acs.orgnih.govuochb.cz

Hydrogen Abstraction: Nitrenes can abstract hydrogen atoms from the solvent or other molecules. nsf.gov

Rearrangement: Arylnitrenes can undergo ring-expansion to form dehydroazepines.

Dimerization: In the absence of other reaction partners, nitrenes can dimerize to form azo compounds.

The electronic nature of the substituent on the aromatic ring can influence the stability and reactivity of the nitrene. The electron-withdrawing trifluoromethoxy group on 3-(trifluoromethoxy)phenylnitrene is expected to affect its electrophilicity and subsequent reaction pathways. The study of these reactive intermediates often involves trapping experiments and spectroscopic techniques to elucidate their structure and behavior. nsf.govresearchgate.netscilit.comnih.gov

Table 3: Common Reactions of Nitrenes

| Reaction Type | Reactant | Product |

| C-H Insertion | Alkane | Amine/Amide |

| Aziridination | Alkene | Aziridine |

| Dimerization | Nitrene | Azo compound |

| Hydrogen Abstraction | H-donor | Amine |

Photophysical Studies of Azide Radical Generation

The generation of radical species from this compound is a key aspect of its reactivity, often initiated by photolysis. Flash photolysis is a powerful technique used to study transient species like radicals and excited states. edinst.com In this method, a short, intense pulse of light (pump pulse) excites the sample, generating these transient species. edinst.comwikipedia.org A second, weaker light source (probe pulse) is then used to monitor the changes in absorption over time as the sample relaxes or reacts. edinst.comwikipedia.org This allows for the determination of reaction kinetics and the lifetimes of transient intermediates. edinst.comyoutube.com

Laser flash photolysis studies on various fluorinated aryl azides have shown that they form singlet nitrenes upon photolysis. nih.gov These highly reactive intermediates can then undergo further reactions, such as ring expansion to form dehydroazepines. nih.gov The rate of these subsequent reactions can be measured, providing insight into the stability and reactivity of the transient species generated. nih.gov The generation of azide radicals can also be achieved through other methods, such as using hypervalent iodine reagents under thermal or photochemical conditions. nih.gov

Nucleophilic and Electrophilic Transformations at the Azide Center

The azide group in this compound is a versatile functional group that can undergo both nucleophilic and electrophilic transformations. One of the most common reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction that forms 1,2,3-triazoles. researchgate.net This reaction is highly efficient and has found broad applications in various fields, including polymer and medicinal chemistry. researchgate.netacs.org One-pot procedures have been developed where an organic halide is first converted to an azide via nucleophilic substitution with sodium azide, and then trapped in situ with an alkyne to yield the corresponding triazole. nih.gov

The azide group can also participate in reactions with electrophiles. For instance, the Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) or phosphite (B83602) to form an aza-ylide, which can then be hydrolyzed to an amine. This reaction provides a mild method for the reduction of azides.

Reductive Conversions of the Azide Group to Amines

The reduction of the azide group in this compound to the corresponding amine, 3-(trifluoromethoxy)aniline, is a fundamental transformation in organic synthesis. This conversion can be achieved through various methods. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, is a common and efficient method for this reduction.

Another widely used method is the Staudinger reaction, which involves the treatment of the azide with a trivalent phosphorus compound, typically triphenylphosphine (B44618) (PPh3), followed by hydrolysis of the resulting iminophosphorane intermediate. This reaction is known for its mild conditions and high yields. Additionally, other reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst can also effect the reduction of aryl azides to amines.

Influence of the Trifluoromethoxy Substituent on Aromatic Ring Reactivity

Electronic Effects on Reaction Kinetics and Regioselectivity

The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing substituent, significantly influencing the reactivity and regioselectivity of the aromatic ring. nih.govnih.gov Its strong inductive effect (-I) deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making reactions slower compared to unsubstituted benzene. youtube.com This deactivation arises from the decreased electron density in the aromatic ring, making it less susceptible to attack by electrophiles. youtube.com

In terms of regioselectivity, the -OCF3 group is generally considered a meta-director for electrophilic aromatic substitution. youtube.com While it deactivates all positions on the ring, the deactivation is most pronounced at the ortho and para positions due to resonance and inductive effects. Consequently, electrophilic attack is directed to the less deactivated meta position. youtube.com In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the -OCF3 group activates the ring, particularly at the ortho and para positions, facilitating the displacement of a leaving group by a nucleophile. acs.orgresearchgate.net The regioselectivity of cycloaddition reactions, such as the Pauson-Khand reaction, is influenced by a combination of both electronic and steric factors of the substituents on the alkyne and alkene. nih.gov

Modulation of Stability and Reactivity by the Trifluoromethoxy Group

The powerful electron-withdrawing nature of the trifluoromethoxy group significantly impacts the reactivity of the molecule. nih.govnih.gov It modulates the electron density of the aromatic ring, which in turn affects its susceptibility to attack by various reagents. For instance, the presence of the -OCF3 group can influence the reactivity of the azide functional group and the aromatic ring in various chemical transformations. The stability and reactivity of compounds containing trifluoromethyl groups can be influenced by the reaction conditions, with some transformations occurring smoothly under specific acidic or basic environments. researchgate.net

Radical Chemistry and Other Advanced Transformations

The trifluoromethoxy group can play a significant role in the radical chemistry of this compound. The generation of the trifluoromethoxy radical (•OCF3) has been a subject of interest due to its potential in various chemical transformations. nih.gov Photocatalysis has emerged as a powerful tool for the generation of such radicals under mild conditions. nih.gov For instance, redox-active reagents have been designed to release the •OCF3 radical upon single electron transfer from an excited photoredox catalyst. nih.gov

These generated radicals can then participate in a variety of advanced transformations, such as the C-H trifluoromethoxylation of arenes and heteroarenes. nih.gov The addition of the •OCF3 radical to an aromatic ring forms a trifluoromethoxylated cyclohexadienyl radical, which can then be oxidized and deprotonated to yield the final product. nih.gov Furthermore, the trifluoromethyl group, which is structurally related to the trifluoromethoxy group, is known to participate in radical reactions. The trifluoromethyl radical (•CF3) is electrophilic and highly reactive. wikipedia.org The chemistry of trifluoromethyl-containing compounds often involves radical pathways, and various reagents have been developed for the introduction of the CF3 group via radical mechanisms. wikipedia.org

The azide functional group itself is a precursor for radical generation. Photolysis or thermolysis of aryl azides can lead to the formation of highly reactive nitrene intermediates, which can then undergo a variety of transformations, including insertions and rearrangements. The combination of the reactive azide group and the influential trifluoromethoxy substituent on the same aromatic ring makes this compound a versatile substrate for exploring novel radical-mediated and other advanced chemical transformations.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₄F₃N₃ cymitquimica.comnih.gov |

| Molecular Weight | 187.12 g/mol cymitquimica.comsigmaaldrich.com |

| Synonyms | 3-(Trifluoromethyl)phenyl azide, m-Azido-α,α,α-trifluorotoluene cymitquimica.com |

| Physical Form | Typically supplied as a solution, e.g., ~0.5 M in tert-butyl methyl ether sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | -20°C sigmaaldrich.comsigmaaldrich.com |

Formation and Reactivity of Nitrogen-Centered Radicals from Azides

The azide group in this compound serves as a precursor to highly reactive nitrogen-centered radicals, primarily through thermal or photochemical activation. beilstein-journals.orgnih.govd-nb.info The loss of a molecule of dinitrogen (N₂) upon activation generates a highly reactive nitrene intermediate, 3-(trifluoromethoxy)phenylnitrene. The nature and subsequent reactivity of this nitrene are significantly influenced by the electronic properties of the trifluoromethoxy substituent.

The trifluoromethoxy group (-OCF₃) is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) and a weak positive mesomeric effect (+M). This electronic perturbation is expected to influence the stability and reactivity of the generated 3-(trifluoromethoxy)phenylnitrene. In its singlet state, the nitrene can undergo various reactions, including insertion into C-H and O-H bonds, or rearrangement. beilstein-journals.org Intersystem crossing to the more stable triplet state is also a key pathway, leading to radical-type reactions. beilstein-journals.org

The reactivity of aryl azides is often explored through their photolysis. beilstein-journals.orgnih.govd-nb.info For aryl azides bearing electron-withdrawing substituents, the photolytic generation of nitrenes can lead to subsequent intramolecular reactions or reactions with the solvent. While specific studies on this compound are not extensively documented, the general principles of aryl azide photochemistry provide a framework for understanding its likely behavior.

A generalized scheme for the formation of nitrogen-centered radicals from an aryl azide is presented below:

Scheme 1: General Pathway for the Formation of Nitrogen-Centered Radicals from Aryl Azides

| Reactant | Conditions | Intermediate |

| Ar-N₃ | Heat (Δ) or Light (hν) | [Ar-N] (Nitrene) + N₂ |

The generated nitrene can exist in either a singlet or triplet state, each with distinct reactivity. The electron-withdrawing trifluoromethoxy group is anticipated to influence the energy gap between these states and, consequently, the preferred reaction pathways.

Intramolecular Cyclization Reactions Triggered by Azide Functionality

The azide group can also participate directly in intramolecular cyclization reactions, without necessarily proceeding through a nitrene intermediate. nih.govresearchgate.netacs.org These reactions are often mediated by transition metals or can occur under thermal conditions, particularly if a suitable reaction partner is present within the same molecule.

For this compound itself, intramolecular cyclization would require the presence of another functional group on the benzene ring that can react with the azide. However, in the absence of such a group, the primary intramolecular reaction pathway following activation is typically rearrangement of the phenyl ring, often leading to the formation of azepines. beilstein-journals.orgd-nb.info

In the broader context of substituted aryl azides, the presence of ortho-substituents with unsaturation can lead to intramolecular [3+2] cycloaddition reactions, forming fused heterocyclic systems. While this compound lacks a suitable ortho-substituent for such a reaction, its derivatives could be designed to undergo these transformations.

The table below illustrates hypothetical intramolecular cyclization reactions of a substituted aryl azide, demonstrating the types of products that can be formed.

Table 1: Representative Intramolecular Cyclization Reactions of Substituted Aryl Azides

| Reactant | Reaction Type | Product |

| 1-Azido-2-vinylbenzene | Intramolecular [3+2] Cycloaddition | 1H-Indazole |

| 1-Azido-2-ethynylbenzene | Intramolecular [3+2] Cycloaddition | Benzofuroxan |

| 2-Azidobiphenyl | Intramolecular C-H Amination/Cyclization | Carbazole |

These examples highlight the versatility of the azide group in constructing complex molecular architectures through intramolecular processes. The electronic nature of substituents, such as the trifluoromethoxy group, would be expected to modulate the rates and efficiencies of these cyclization reactions.

Applications of 1 Azido 3 Trifluoromethoxy Benzene in Advanced Chemical Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

1-Azido-3-(trifluoromethoxy)benzene (B6256810) serves as a highly valuable building block for constructing complex molecular architectures, primarily due to the reliable and specific reactivity of its azide (B81097) functional group. The azide moiety is a key participant in a variety of powerful ligation reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a "click" reaction. organic-chemistry.org This reaction's near-perfect fidelity, high yields, and tolerance of a vast array of other functional groups allow for the straightforward and robust connection of the 3-(trifluoromethoxy)phenyl unit to other molecular fragments.

The trifluoromethoxy (-OCF₃) group itself is of great importance in fields such as medicinal chemistry and agrochemistry. Compared to a simpler methoxy (B1213986) or trifluoromethyl group, the -OCF₃ group provides a unique combination of high lipophilicity and metabolic stability. Its strong electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring, affecting the reactivity and biological interactions of the final molecule. By using this compound, synthetic chemists can readily introduce this desirable fluorine-containing moiety into complex scaffolds, enhancing their potential for biological activity and improving their pharmacokinetic profiles. This makes the compound a strategic choice for the late-stage functionalization of drug candidates and other high-value molecules. frontiersin.org

Precursor for Diverse Nitrogen-Containing Heterocycles

The azide group is a gateway to a rich variety of nitrogen-containing compounds. nih.gov Its ability to act as a "masked" nitrogen source allows for the synthesis of numerous heterocyclic systems under different reaction conditions.

The most prominent application of this compound is its use in the synthesis of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction. organic-chemistry.org This 1,3-dipolar cycloaddition with a terminal alkyne proceeds with exceptional regioselectivity and efficiency, typically under mild, often aqueous, conditions. organic-chemistry.orgnih.gov The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that is isosteric to an amide bond but is resistant to hydrolysis. It can participate in hydrogen bonding and dipole-dipole interactions, making it a valuable component in biologically active molecules. nih.gov

The reaction of this compound with various alkynes provides direct access to a library of 1-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole derivatives. The reliability of this transformation makes it a cornerstone of synthetic strategies in drug discovery and chemical biology. nih.govnih.gov

Interactive Table: Representative Synthesis of 1,2,3-Triazoles via CuAAC

This table illustrates the expected outcome of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between this compound and various representative alkynes. High yields are generally characteristic of this highly efficient click reaction.

| Alkyne Partner | Product Structure | Expected Yield |

| Phenylacetylene | 1-(3-(Trifluoromethoxy)phenyl)-4-phenyl-1H-1,2,3-triazole | Generally high |

| Propargyl alcohol | (1-(3-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol | Generally high |

| 1-Ethynylcyclohexene | 1-(3-(Trifluoromethoxy)phenyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | Generally high |

| 3-Ethynylthiophene | 1-(3-(Trifluoromethoxy)phenyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole | Generally high |

Beyond triazoles, aryl azides are precursors to other important heterocyclic systems, often through the generation of highly reactive nitrene intermediates under thermal or photochemical conditions. While specific examples detailing the use of this compound for these transformations are not widely reported in the surveyed literature, the established reactivity of aryl azides suggests its potential in these areas.

For instance, the reaction of azides with certain ynones can lead to the formation of isoxazoles under acidic conditions. nih.gov Similarly, reactions involving nitrene intermediates can, in principle, provide routes to substituted pyrroles and pyrazoles. organic-chemistry.org The electron-withdrawing nature of the trifluoromethoxy group would likely influence the stability and reactivity of the corresponding nitrene, potentially modulating the outcome of these synthetic routes. However, the CuAAC reaction remains the most controlled and widely utilized transformation for this particular azide.

Integration into Functional Materials and Polymeric Scaffolds

The principles of click chemistry extend from discrete molecules to macromolecules and materials science, where the azide-alkyne ligation is a powerful tool for surface modification, polymer synthesis, and the creation of functional materials.

This compound can be used to impart specific properties to materials. By "clicking" the molecule onto a surface or into a material that has been pre-functionalized with alkyne groups, the unique characteristics of the trifluoromethoxy-phenyl moiety can be incorporated. This can be used to tune surface properties such as hydrophobicity, thermal stability, and binding affinity. The high fluorine content of the -OCF₃ group can create surfaces with low surface energy, useful for creating hydrophobic or self-cleaning materials. This strategy is applicable to a wide range of substrates, including nanoparticles, metal-organic frameworks, and biomaterials.

In polymer chemistry, this compound can be used in two primary ways. First, it can be attached to a polymer backbone that contains alkyne side chains. This post-polymerization modification is a highly efficient method for producing functional polymers where each side chain is decorated with the trifluoromethoxy-phenyl group.

Second, it can act as a component in crosslinking applications. For example, a polymer bearing 3-(trifluoromethoxy)phenyl azide side chains can be crosslinked by adding a small molecule containing at least two alkyne groups. The subsequent click reaction forms stable triazole linkages between polymer chains, creating a robust polymer network. This method is valuable for producing hydrogels, elastomers, and thermosetting plastics with precisely controlled properties. While these applications are well-established for azides in general, specific literature detailing the use of this compound in polymer scaffolds is limited, representing an area for potential future research.

Utility in the Synthesis of Chemical Probes for Research Applications

The chemical compound this compound is a trifluoromethylated aryl azide that holds potential as a building block in the synthesis of specialized chemical probes. Its utility in this regard stems from the distinct properties of its functional groups: the azide and the trifluoromethoxy group, attached to a central benzene (B151609) ring. While specific, published research detailing the direct application of this compound in the synthesis of chemical probes is not extensively available, its structural components suggest a clear role in the development of photoaffinity labels and other research tools.

The azide group is a versatile functional handle, most notably for its participation in bioorthogonal "click chemistry" reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions. These reactions are prized for their high efficiency and selectivity in complex biological environments, allowing for the precise attachment of reporter tags like fluorophores or biotin (B1667282) to the probe molecule. This enables the visualization or isolation of the probe's biological targets.

Furthermore, the aryl azide moiety itself can function as a photoaffinity labeling group. Upon irradiation with UV light, it can form a highly reactive nitrene intermediate, which can then covalently bond to nearby molecules, such as the active site of an enzyme or a receptor. This property is invaluable for identifying and characterizing the binding partners of a bioactive compound.

The trifluoromethoxy group (-OCF3) offers several advantages for a chemical probe. It is a highly lipophilic group, which can enhance the cell membrane permeability of the probe, allowing it to reach intracellular targets. The strong electron-withdrawing nature of the trifluoromethoxy group can also influence the reactivity and electronic properties of the aromatic ring, potentially modulating the photoreactivity of the azide group. Moreover, the trifluoromethoxy group is known for its metabolic stability, which can prevent the probe from being rapidly degraded in a biological system, thereby increasing its effective concentration and duration of action. The fluorine atoms can also serve as a useful label for 19F NMR spectroscopy, a powerful analytical technique for studying molecular interactions.

While direct research applications of this compound in probe synthesis are not widely documented, its constituent parts are well-represented in the design of various chemical probes. The combination of a photoreactive azide group with the modulating and stabilizing properties of the trifluoromethoxy group on a benzene scaffold presents a logical framework for the development of novel chemical probes for target identification and validation in chemical biology research. The table below outlines the potential applications based on the functional groups of the compound.

| Functional Group | Potential Application in Chemical Probes | Research Area |

| Azide (-N3) | Photoaffinity labeling | Target identification and validation |

| Bioorthogonal ligation ("Click Chemistry") | Bioconjugation, Cellular imaging | |

| Trifluoromethoxy (-OCF3) | Enhanced metabolic stability and lipophilicity | Drug discovery, Pharmacokinetics |

| 19F NMR reporter | Structural biology, Binding assays | |

| Benzene Ring | Scaffold for molecular assembly | Probe design and synthesis |

Computational and Spectroscopic Characterization Methodologies in the Study of 1 Azido 3 Trifluoromethoxy Benzene

Computational Chemistry Studies on Molecular Structure and Reactivity

Computational chemistry offers a powerful lens through which to inspect the intricate details of molecular structure and behavior. For a molecule like 1-Azido-3-(trifluoromethoxy)benzene (B6256810), these methods can predict its geometry, electronic properties, and the energetic landscapes of its reactions, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for this compound would focus on understanding how the electron-withdrawing trifluoromethoxy (-OCF₃) group and the azido (B1232118) (-N₃) group influence the electron distribution within the benzene (B151609) ring.

Key areas of investigation using DFT would include:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms. This would involve calculating bond lengths, bond angles, and dihedral angles.

Electron Density Distribution: Mapping the electron density to identify regions of high and low electron concentration, which are crucial for predicting reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and its susceptibility to electronic excitation. For aryl azides, the HOMO is typically localized on the azide (B81097) group, while the LUMO is associated with the aromatic ring. The trifluoromethoxy group, being strongly electron-withdrawing, would be expected to lower the energy of the LUMO.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution and are invaluable for predicting how the molecule will interact with other molecules, particularly in non-covalent interactions and at the initial stages of a reaction.

A theoretical investigation into the inhibition efficiency of a related sulfonamide derivative utilized DFT to model its molecular structure and electronic properties, highlighting the utility of such calculations in predicting chemical reactivity. electrochemsci.org Similarly, DFT has been employed to study the substituent effects in anticancer picoline-diazido-Pt(IV) compounds, demonstrating its power in understanding the role of the azido group. nih.gov

Table 1: Predicted Key Parameters from a Hypothetical DFT Calculation of this compound

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Gap | Relatively small | Indicates potential for reactivity, particularly in cycloaddition reactions. |

| Dipole Moment | Significant | Arises from the electronegative -OCF₃ and -N₃ groups, influencing solubility and intermolecular interactions. |

| Mulliken Charges | Negative charge on nitrogen and oxygen atoms, positive charge on adjacent carbons. | Predicts sites for electrophilic and nucleophilic attack. |

Modeling of Reaction Pathways, Transition States, and Energy Barriers

A significant application of computational chemistry is the modeling of reaction mechanisms. For this compound, a primary reaction of interest would be the [3+2] cycloaddition, a cornerstone of "click chemistry." Computational modeling can elucidate the pathway of such reactions, identifying the transition state structures and calculating the activation energy barriers.

This modeling would involve:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the bottleneck of the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Investigating Reaction Intermediates: Identifying any stable or quasi-stable species that are formed during the reaction.

Studies on the reaction of aryl azides with alkynes have shown that these reactions can proceed through either a concerted or a stepwise mechanism. Computational analysis can distinguish between these pathways and predict the regioselectivity of the reaction. rsc.org For example, a computational study on the synthesis of radiolabelled aryl azides from diazonium salts helped to identify the preferred reaction mechanism. rsc.org The introduction of a benzylic trifluoromethyl group has been computationally shown to reduce the activation energy barrier for 1,6-elimination, suggesting that the trifluoromethoxy group in the target molecule could also significantly influence its reactivity. researchgate.net

Table 2: Hypothetical Computational Insights into the Reactivity of this compound

| Reaction Type | Computational Prediction | Implication |

| [3+2] Cycloaddition | Favorable energy barrier | High potential for use in click chemistry applications. |

| Thermal Decomposition | Calculation of the energy required for N₂ extrusion | Understanding the stability and potential for nitrene formation. |

| Electrophilic Aromatic Substitution | High activation energy | The ring is deactivated towards electrophiles. |

Conformational Analysis of the Trifluoromethoxy Group in Aryl Systems

The orientation of the trifluoromethoxy group relative to the aromatic ring has a profound impact on the molecule's properties. Unlike the methoxy (B1213986) group, which often prefers a planar conformation, the trifluoromethoxy group typically adopts a perpendicular orientation. nih.govbeilstein-journals.org This is due to a combination of steric hindrance from the bulky trifluoromethyl group and electronic effects, specifically hyperconjugation between the oxygen lone pairs and the C-F antibonding orbitals. researchgate.net

Computational conformational analysis of this compound would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the C-O bond and calculating the energy at each step to identify the most stable conformer(s).

Analysis of Steric and Electronic Effects: Deconvoluting the factors that govern the conformational preference.

Advanced Spectroscopic Techniques for Mechanistic Elucidation and Structural Assignment

Spectroscopic techniques are indispensable tools for the structural confirmation and study of reaction mechanisms. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy would provide a comprehensive picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR: Would provide information on the number and connectivity of the aromatic protons. The chemical shifts and coupling patterns of the protons on the benzene ring would be influenced by the electronic effects of both the azide and trifluoromethoxy groups.

¹³C NMR: Would show distinct signals for each carbon atom in the molecule. The carbon attached to the trifluoromethoxy group would exhibit a characteristic quartet splitting due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would provide further evidence of the electronic influence of the substituents.

¹⁹F NMR: Is particularly informative for fluorinated compounds. This compound would be expected to show a singlet in its ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring.

Table 3: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Information Provided |

| ¹H | 7.0 - 7.5 | Multiplets | Confirmation of aromatic protons and their substitution pattern. |

| ¹³C | 110 - 160 (aromatic), ~120 (CF₃, quartet) | Singlets, Doublets, Triplets, Quartet | Carbon skeleton, presence of the -OCF₃ group. |

| ¹⁹F | -55 to -60 | Singlet | Confirmation of the -OCF₃ group. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy techniques, such as IR and Raman, are excellent for identifying functional groups within a molecule.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound would be a strong, sharp absorption band around 2100-2150 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide group (-N₃). The C-F stretching vibrations of the trifluoromethoxy group would appear as strong bands in the region of 1100-1300 cm⁻¹. The C-O stretching and aromatic C-H and C=C vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The azide asymmetric stretch is often Raman active. Raman spectroscopy can also be useful for studying reactions in aqueous media, where water absorption can be problematic for IR.

The IR spectra of various substituted aryl azides consistently show the characteristic azide peak. rsc.org Similarly, the IR spectrum of (Trifluoromethoxy)benzene displays strong absorptions for the C-F and C-O bonds. nih.gov These techniques are also valuable for reaction monitoring, for example, by observing the disappearance of the azide peak during a cycloaddition reaction.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2150 | Strong (IR) |

| Trifluoromethoxy (-OCF₃) | C-F Stretch | 1100 - 1300 | Strong (IR) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound, providing crucial information about its molecular weight and structural features through controlled fragmentation. While specific mass spectral data for this compound is not extensively published in peer-reviewed literature, the fragmentation patterns can be reliably predicted based on comprehensive studies of substituted aryl azides. researchgate.netnih.gov

The primary and most characteristic fragmentation pathway for aryl azides upon electron ionization is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.netacs.org This initial fragmentation is a key diagnostic feature. For this compound, this would result in the formation of a nitrene intermediate. The molecular ion peak itself may be of low abundance due to the lability of the azide group. researchgate.net

Subsequent fragmentation of the [M-28]⁺ ion is influenced by the substituents on the aromatic ring. The trifluoromethoxy group is a strong electron-withdrawing group, which will affect the stability and further fragmentation of the resulting ions. The fragmentation cascade of the phenyl ring can lead to the loss of entities such as HCN, acetylene, and other small molecules, though the loss of HCN from the substituted azepinium ion is often negligible. researchgate.netacs.org

A general fragmentation pattern for substituted phenyl azides has been described, which can be adapted for this compound. researchgate.net The mass spectra are typically acquired using an ionizing voltage of 70 eV. researchgate.netacs.org Given the thermal sensitivity of aryl azides, the ion source temperature is a critical parameter that must be carefully controlled to prevent thermal decomposition before ionization. researchgate.netacs.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

| [C₇H₄F₃N₃]⁺• | 203 | Molecular Ion (M⁺•) |

| [C₇H₄F₃N]⁺• | 175 | [M - N₂]⁺• (Loss of dinitrogen) |

| [C₆H₄F₃]⁺ | 147 | [M - N₃]⁺ (Loss of azido radical) |

| [C₅H₃F₃]⁺• | 120 | Further fragmentation of the ring |

Note: The m/z values are calculated based on the most abundant isotopes. The relative abundances of these peaks would need to be determined experimentally.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Progress

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. synhet.com

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a well-suited method for the analysis of aromatic compounds like this compound. A common setup would involve a C18 stationary phase, which is effective for separating nonpolar to moderately polar compounds. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. researchgate.netnih.gov The inclusion of an acid modifier like trifluoroacetic acid (TFA) in the mobile phase can improve peak shape and resolution for acidic or polar compounds. researchgate.net

For purity assessment, a gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of any impurities with different polarities. nih.govmdpi.com Detection is commonly performed using a UV detector, as the aromatic ring of this compound will exhibit strong absorbance in the UV region. nih.govhelixchrom.com A purity of ≥95.0% for this compound has been reported using HPLC analysis. sigmaaldrich.com

Table 2: Exemplary HPLC Conditions for the Analysis of Aromatic Azides

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. synhet.comnih.gov Given that aryl azides can be thermally labile, care must be taken with the GC inlet temperature to avoid decomposition. researchgate.netacs.org A stationary phase with 5% phenyl substitution on a polymethylsiloxane backbone is a versatile choice for the separation of aromatic compounds. nih.gov

GC analysis can provide information on the purity of the compound and can also be used to monitor reaction progress by quantifying the consumption of starting materials and the formation of products over time. The flame ionization detector (FID) is a common detector for GC analysis of organic compounds. synhet.com When coupled with a mass spectrometer, GC-MS provides both retention time data for quantification and mass spectra for the identification of the separated components. nih.gov

Table 3: General Gas Chromatography Conditions for Aromatic Compound Analysis

| Parameter | Condition |

| Column | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C (to be optimized for azide stability) |

| Oven Program | e.g., Initial temp 50 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 2 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: The inlet and oven temperatures should be carefully optimized to ensure the thermal stability of this compound during analysis.

Future Directions and Emerging Research Avenues for 1 Azido 3 Trifluoromethoxy Benzene

Exploration of Novel Catalytic Systems for Azide (B81097) Transformations

The azide functional group is a versatile precursor for a wide array of nitrogen-containing compounds. The development of novel catalytic systems to transform the azide moiety in 1-azido-3-(trifluoromethoxy)benzene (B6256810) is a promising area of research. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the azide, potentially requiring tailored catalytic approaches.

Future research could focus on:

Transition-Metal Catalysis: Investigating the use of various transition metals, such as copper, rhodium, iridium, and gold, to catalyze reactions like [3+2] cycloadditions (Click Chemistry), C-H amination, and nitrene transfer reactions. The trifluoromethoxy group's electronic influence on the aryl azide could modulate the reactivity and selectivity of these transformations.

Photoredox Catalysis: Organic photoredox catalysis offers a mild and efficient way to activate azides. Research into the hydroazidation of unsaturated systems using this compound, enabled by an organic photosensitizer, could lead to the synthesis of novel β-CF3O-substituted amines. rsc.org

Biocatalysis: Employing enzymes to perform transformations on the azide group could offer high selectivity and sustainability. Exploring enzymes for the reduction of the azide to an amine or for use in cycloaddition reactions is a potential research avenue.

Flow Chemistry: For potentially hazardous azide chemistry, microflow reactors offer enhanced safety and control over reaction conditions. Developing continuous flow processes for the transformation of this compound would be a significant advancement for its larger-scale application. The synthesis of related azides has been shown to be safer and more efficient in microcapillary tube reactors. researchgate.net

A summary of potential catalytic transformations for this compound is presented below:

| Catalytic System | Transformation | Potential Products |

| Transition Metal (e.g., Cu, Rh, Ir, Au) | [3+2] Cycloaddition | Triazoles |

| Transition Metal (e.g., Rh, Ir) | C-H Amination | Substituted Anilines |

| Photoredox Catalysis | Hydroazidation | β-trifluoromethoxy-substituted amines |

| Biocatalysis | Reduction | 3-(Trifluoromethoxy)aniline |

Development of Asymmetric Synthesis Methodologies Incorporating this compound

The introduction of chirality is crucial in the synthesis of pharmaceuticals and agrochemicals. Developing asymmetric methodologies that incorporate the this compound moiety is a key area for future research. The trifluoromethoxy group can play a significant role in directing stereoselectivity.

Promising research directions include:

Asymmetric Cycloadditions: The use of chiral catalysts in [3+2] cycloaddition reactions between this compound and various prochiral alkynes or alkenes could lead to the synthesis of enantioenriched triazoles and other heterocycles.

Catalytic Asymmetric C-H Amination: Chiral rhodium or iridium catalysts could be employed for the intramolecular or intermolecular C-H amination, leading to the formation of chiral nitrogen-containing heterocycles.

Kinetic Resolution: The development of catalytic methods for the kinetic resolution of racemic mixtures containing the 3-(trifluoromethoxy)phenyl azide moiety would be a valuable tool.

Organocatalysis: Chiral organocatalysts could be used to promote asymmetric transformations, such as the addition of the azide to enals or other Michael acceptors. The synthesis of chiral trifluoromethyl-containing pyrrolidines has been achieved through organocatalyzed 1,3-dipolar cycloaddition reactions. researchgate.net

Integration into Multicomponent Reaction Strategies for Molecular Complexity

Multicomponent reactions (MCRs) are powerful tools for the rapid generation of complex molecules from simple starting materials in a single step. researchgate.netsigmaaldrich.com Integrating this compound into MCRs would provide efficient access to diverse libraries of trifluoromethoxy-substituted compounds.

Future research in this area could involve:

Ugi and Passerini Reactions: Exploring the use of the corresponding amine, derived from the reduction of this compound, as a component in Ugi and Passerini reactions to generate complex peptide-like structures.

Azide-Alkyne Cycloaddition-based MCRs: Combining the copper-catalyzed azide-alkyne cycloaddition with other transformations in a one-pot process to build complex heterocyclic scaffolds.

Novel MCRs: Designing new MCRs that specifically leverage the reactivity of the azide and the electronic properties of the trifluoromethoxy group to create novel molecular architectures. The synthesis of trifluoromethylated pyrazoles has been achieved through a one-pot multicomponent reaction. researchgate.net

Advanced Mechanistic Insights through Ultrafast Spectroscopy and Dynamic Studies

Understanding the fundamental photochemical and photophysical processes of this compound is crucial for its application in photoaffinity labeling and other light-induced reactions. Ultrafast spectroscopy provides the means to probe the transient species and reaction dynamics on the femtosecond to picosecond timescale.

Key research areas include:

Femtosecond Transient Absorption Spectroscopy: This technique can be used to directly observe the excited states of this compound upon UV irradiation. Studies on other aryl azides have shown that the decay of the initially formed excited singlet state (S2) leads to the formation of the corresponding singlet nitrene. nih.govnih.govacs.org The lifetime of these excited states is typically in the hundreds of femtoseconds. nih.govnih.gov

Time-Resolved Infrared Spectroscopy: This method can provide structural information on the transient species, such as the singlet nitrene and any subsequent rearrangement products.

Computational Studies: Quantum chemical calculations can complement experimental studies by providing insights into the electronic structure of the excited states, the reaction pathways for nitrene formation, and the barriers for subsequent reactions. nih.gov For other aryl azides, calculations have predicted a low barrier for nitrene formation from the S1 state. nih.gov

The expected photochemical pathway for this compound, based on studies of related aryl azides, is the rapid formation of the highly reactive singlet nitrene, 1-(3-trifluoromethoxyphenyl)nitrene, from the photoexcited azide. The dynamics of this process, including the lifetime of the excited state and the vibrational cooling of the resulting nitrene, can be elucidated through these advanced spectroscopic techniques. nih.govacs.org

| Spectroscopic Technique | Information Gained | Expected Timescale |

| Femtosecond UV/Vis Spectroscopy | Observation of excited states, formation of singlet nitrene | 100s of femtoseconds |

| Time-Resolved Infrared Spectroscopy | Structural information on transient species | Picoseconds to nanoseconds |

| Quantum Chemical Calculations | Electronic structure, reaction pathways, energy barriers | N/A |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block in organic synthesis and chemical biology.

Q & A

Q. Advanced

- NMR Spectroscopy : , , and NMR (e.g., chemical shifts for azide protons at ~3.5–4.0 ppm in CDCl) .

- IR Spectroscopy : Strong azide stretch at ~2100 cm.

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., ESI+ for [M+Na]).

- X-ray Crystallography : For absolute conformation analysis, though challenging due to azide instability .

How does the presence of the azide group impact the stability and storage requirements of this compound?

Advanced

The azide group introduces:

- Thermal Sensitivity : Decomposition risk above 50°C, requiring refrigeration (2–8°C).

- Light Sensitivity : Storage in amber glass under inert gas (N/Ar).

- Shock Hazard : Avoid grinding or mechanical stress.

Mitigation strategies include dilution in inert solvents (e.g., THF) and small-scale batch processing .

What strategies can mitigate risks associated with the azide functionality during large-scale reactions?

Q. Advanced

- Continuous Flow Systems : Minimize azide accumulation using microreactors for controlled temperature and residence time .

- In Situ Azide Generation : Avoid isolation of intermediates (e.g., using trimethylsilyl azide).

- Quenching Protocols : Post-reaction treatment with NaNO/HCl to decompose residual azides .

What are the primary applications of this compound in medicinal chemistry research?

Basic

The compound serves as:

- Click Chemistry Precursor : For Huisgen cycloadditions to triazoles, enabling bioconjugation in drug candidates .

- Enzyme Inhibitor Scaffold : In SA-Tz (tetrazine) probes targeting carbonic anhydrases .

- Fluorinated Bioisostere : Enhances metabolic stability and membrane permeability in lead optimization .

How can researchers address contradictions in reported synthetic yields for this compound derivatives?

Q. Advanced

- Parameter Optimization : Screen temperature, solvent polarity, and catalyst loading (e.g., LDA in THF vs. DMF) .

- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., dimerization vs. cycloaddition).

- Reproducibility Checks : Validate literature procedures under inert atmospheres, as moisture/O often reduces azide yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.